molecular formula C6H14Cl2NOP B1599788 N,N-Dipropylphosphoramidic dichloride CAS No. 40881-98-9

N,N-Dipropylphosphoramidic dichloride

Cat. No.: B1599788
CAS No.: 40881-98-9
M. Wt: 218.06 g/mol
InChI Key: QGTICFYFHGGDJW-UHFFFAOYSA-N
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Description

N,N-Dipropylphosphoramidic dichloride: is a chemical compound with the molecular formula C6H14Cl2NOP. It is known for its reactivity and is used in various chemical processes. This compound is part of the broader class of phosphoramidates, which are organophosphorus compounds characterized by the presence of a P-N bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylphosphoramidic dichloride can be synthesized through the reaction of phosphorus oxychloride (POCl3) with dipropylamine (C6H15N). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

POCl3+2C6H15NC6H14Cl2NOP+2HCl\text{POCl}_3 + 2 \text{C}_6\text{H}_{15}\text{N} \rightarrow \text{C}_6\text{H}_{14}\text{Cl}_2\text{NOP} + 2 \text{HCl} POCl3​+2C6​H15​N→C6​H14​Cl2​NOP+2HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylphosphoramidic dichloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hydrochloric acid and corresponding phosphoramidic acid.

    Substitution Reactions: Can react with nucleophiles to replace the chlorine atoms.

    Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

    Hydrolysis: Hydrochloric acid and phosphoramidic acid.

    Substitution: Various substituted phosphoramidates.

    Oxidation/Reduction: Corresponding oxidized or reduced phosphoramidates.

Scientific Research Applications

Chemistry: N,N-Dipropylphosphoramidic dichloride is used as a reagent in organic synthesis, particularly in the preparation of other phosphoramidates and related compounds.

Biology and Medicine:

Industry: In industrial settings, this compound is used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism by which N,N-Dipropylphosphoramidic dichloride exerts its effects involves the reactivity of the phosphorus-chlorine bonds. These bonds can be cleaved in the presence of nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

  • N,N-Dimethylphosphoramidic dichloride
  • N,N-Diethylphosphoramidic dichloride
  • O,O-Dialkyl-N,N-dialkylphosphoramidates

Uniqueness: N,N-Dipropylphosphoramidic dichloride is unique due to its specific alkyl groups (propyl) attached to the nitrogen atom. This structural feature influences its reactivity and the types of reactions it can undergo compared to other phosphoramidates.

Properties

IUPAC Name

N-dichlorophosphoryl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2NOP/c1-3-5-9(6-4-2)11(7,8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTICFYFHGGDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2NOP
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467258
Record name N,N-Dipropylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

40881-98-9
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Dipropylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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